Desdiacetylvecuronium bromide

Beschreibung

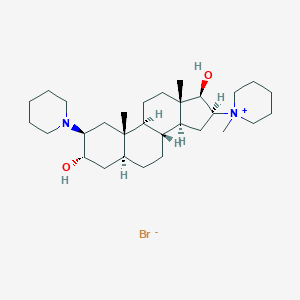

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H53N2O2.BrH/c1-29-13-12-23-22(24(29)19-26(28(29)34)32(3)16-8-5-9-17-32)11-10-21-18-27(33)25(20-30(21,23)2)31-14-6-4-7-15-31;/h21-28,33-34H,4-20H2,1-3H3;1H/q+1;/p-1/t21-,22+,23-,24-,25-,26-,27-,28-,29-,30-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIGWZHJLXJPNBY-DSBFZBMTSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(C2O)[N+]4(CCCCC4)C)CCC5C3(CC(C(C5)O)N6CCCCC6)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]([C@@H]2O)[N+]4(CCCCC4)C)CC[C@@H]5[C@@]3(C[C@@H]([C@H](C5)O)N6CCCCC6)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H53BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73319-30-9 | |

| Record name | 3,17-bis-deacetylvecuronium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073319309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2beta,3alpha,5alpha,8xi,9xi,14xi,16beta,17beta)-16-(1-methylpiperidinium-1-yl)-2-(piperidin-1-yl)androstane-3,17-diol bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESDIACETYLVECURONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60OOL7F2LC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Structural Elucidation Strategies for Desdiacetylvecuronium Bromide

Methodologies for Chemical Synthesis of Desdiacetylvecuronium (B12739399) Bromide for Research Standards

The synthesis of Desdiacetylvecuronium bromide for research purposes can be approached through two primary strategies: the modification of its parent compound, Vecuronium (B1682833) bromide, or through a multi-step de novo synthesis that builds the molecule from a basic steroidal precursor.

Derivatization from Vecuronium Bromide Precursors

One theoretical route to this compound is through the hydrolysis of the two acetyl groups from Vecuronium bromide. This process involves the cleavage of the ester linkages at the C3 and C17 positions of the androstane steroid backbone.

Reaction Principle : The synthesis is achieved by base- or acid-catalyzed hydrolysis of the diacetate ester functionalities of Vecuronium bromide. A basic hydrolysis, using a reagent such as sodium hydroxide or potassium carbonate in a protic solvent like methanol or ethanol, is typically employed to minimize side reactions on the quaternary ammonium (B1175870) group.

Process :

Vecuronium bromide is dissolved in an alcoholic solvent.

An aqueous solution of a base is added, and the mixture is stirred, often at a controlled temperature, to facilitate the deacetylation.

The reaction progress is monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Upon completion, the reaction is neutralized, and the product is isolated through extraction and purified by crystallization or chromatography.

This method is advantageous for producing the compound from a readily available precursor, though yields can be variable, and purification from mono-deacetylated intermediates (3-desacetylvecuronium and 17-desacetylvecuronium) may be required.

De Novo Synthetic Routes for this compound and Related Analogs

The de novo synthesis provides an alternative and more versatile approach, allowing for the construction of the core molecule and related analogs from a fundamental steroid starting material, such as epiandrosterone (3β-hydroxy-5α-androstan-17-one). nih.gov This pathway builds the required functionality step-by-step, culminating in the target compound. The key steps are adapted from established syntheses of Vecuronium bromide, with the significant omission of the final acetylation steps.

Key Synthetic Intermediates and Steps:

Epoxidation : The synthesis begins with the formation of a diepoxy intermediate, 2α,3α:16α,17α-diepoxy-17β-acetoxy-5α-androstane, from epiandrosterone.

Amination/Ring-Opening : The diepoxy intermediate undergoes a nucleophilic ring-opening reaction with piperidine. This step introduces the two piperidino groups at the C2 and C16 positions, yielding 2β,16β-bispiperidino-5α-androstan-3α-ol-17-one.

Reduction : The ketone at the C17 position is reduced to a hydroxyl group using a reducing agent like sodium borohydride. This step creates the crucial diol intermediate, 2β,16β-bispiperidino-5α-androstane-3α,17β-diol . nih.gov This intermediate is the direct precursor to this compound.

Quaternization : The tertiary amine of the piperidino group at the C16 position is selectively quaternized. This is achieved by reacting the diol intermediate with a methylating agent, such as methyl bromide or methyl trifluoromethanesulfonate. If a triflate salt is formed, an anion exchange with a bromide source (e.g., lithium bromide) is performed to yield the final bromide salt.

This multi-step process, while complex, allows for greater control over the stereochemistry and enables the synthesis of various analogs by modifying the reagents used in the amination or quaternization steps.

| Step | Starting Material | Key Reagents | Product | Purpose |

|---|---|---|---|---|

| 1 | Epiandrosterone | p-Toluenesulfonyl chloride, Acetic Anhydride | Diepoxy-androstane | Create reactive epoxide sites. |

| 2 | Diepoxy-androstane | Piperidine, Water | 2β,16β-Bispiperidino-5α-androstan-3α-ol-17-one | Introduce piperidine groups. |

| 3 | Androstan-ol-one Intermediate | Sodium borohydride | 2β,16β-bispiperidino-5α-androstane-3α,17β-diol | Reduce C17-ketone to hydroxyl. |

| 4 | Diol Intermediate | Methyl trifluoromethanesulfonate, Lithium bromide | This compound | Form quaternary ammonium salt. |

Advanced Spectroscopic Characterization of this compound and its Synthetic Intermediatesnih.gov

The unambiguous confirmation of the structure of this compound and its intermediates relies on a combination of advanced spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignmentnih.gov

NMR spectroscopy is indispensable for confirming the structure and stereochemistry of the androstane skeleton. nih.gov Complete assignment of ¹H, ¹³C, and ¹⁵N NMR signals is crucial. nih.gov

¹H NMR : The proton NMR spectrum would confirm the absence of the sharp singlet peaks typically found around 2.0-2.1 ppm, which correspond to the methyl protons of the acetyl groups in Vecuronium bromide. The signals for the protons on carbons bearing the hydroxyl groups (C3 and C17) would show characteristic shifts. The complex multiplet patterns in the aliphatic region (0.8-3.5 ppm) help to confirm the rigid steroid framework and the stereochemistry of the piperidino substituents.

¹³C NMR : The carbon spectrum would corroborate the findings from the ¹H NMR. The absence of carbonyl signals from the acetyl groups (typically around 170 ppm) and the upfield shift of the C3 and C17 signals compared to their positions in Vecuronium bromide would be definitive evidence of deacetylation.

2D NMR Techniques : Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to assign specific proton and carbon signals and to confirm the connectivity of the entire molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments help in determining the spatial proximity of protons, which is vital for confirming the stereochemical configuration, particularly the β-orientation of the piperidino groups.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. Techniques like Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS) are particularly effective. umin.ac.jp

Molecular Ion Peak : In ESI-MS operated in positive ion mode, this compound (referred to as 3,17-OH-VEC in some literature) is expected to show a singly charged molecular ion (M⁺) corresponding to the cationic part of the molecule. umin.ac.jp A doubly charged ion ([M+H]²⁺) may also be observed. oup.com The measured mass-to-charge ratio (m/z) for the molecular ion would be approximately 473.4, corresponding to the loss of the bromide counter-ion. umin.ac.jp

Fragmentation Pattern : Tandem MS (MS/MS) experiments provide structural information through controlled fragmentation of the molecular ion. The fragmentation patterns for aminosteroids are well-characterized and would show specific losses corresponding to the piperidino groups and cleavages within the steroid rings, further confirming the identity of the compound. oup.comresearchgate.net

| Compound | Expected Cationic Mass (Da) | Observed m/z (Singly Charged, M⁺) | Observed m/z (Doubly Charged, [M+H]²⁺) |

|---|---|---|---|

| Vecuronium | 557.5 | 557.5 umin.ac.jp | 279.2 umin.ac.jp |

| 3-desacetylvecuronium (B1250577) | 515.4 | 515.4 umin.ac.jp | 258.1 umin.ac.jp |

| Desdiacetylvecuronium | 473.4 | 473.4 umin.ac.jp | 237.1 umin.ac.jp |

X-ray Crystallography for Solid-State Conformation (applicable to related intermediates)nih.gov

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional structure and absolute stereochemistry of a crystalline compound. While obtaining a suitable single crystal of the final this compound might be challenging, this technique has been successfully applied to its key synthetic intermediate, 2β,16β-bispiperidino-5α-androstane-3α,17β-diol . nih.gov

Structural Confirmation : The crystallographic analysis of this diol intermediate unambiguously confirms the stereochemistry of all ten stereogenic centers in the molecule. nih.gov It verifies the trans-fused ring system of the 5α-androstane core and, most importantly, confirms the β-axial orientation of the piperidino group at C2 and the α-axial orientation of the hydroxyl group at C3. nih.gov

Conformational Analysis : The X-ray structure provides precise data on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the steroid rings and the piperidino substituents in the solid state. This information is critical for structure-activity relationship studies and for understanding how the molecule interacts with its biological targets.

The structural data obtained from this key intermediate provides a solid foundation for the stereochemical integrity of the final this compound product, as the subsequent quaternization step does not affect the existing stereocenters. nih.gov

Chiral Synthesis and Stereoisomeric Purity Assessment of this compound Analogs

The synthesis of this compound and its analogs is an intricate process that relies on a foundation of stereochemically defined precursors, ensuring the correct three-dimensional arrangement of atoms in the final molecule. The inherent chirality of the starting steroid nucleus dictates the stereochemistry of multiple chiral centers within the molecule. The subsequent synthetic steps are designed to introduce additional stereocenters with a high degree of control. Following synthesis, rigorous analytical methods are employed to confirm the stereoisomeric purity of the compound, ensuring the absence of unwanted stereoisomers.

The chiral synthesis of this compound analogs begins with a commercially available steroid precursor, which already contains a number of fixed stereogenic centers. The synthetic route then focuses on the stereoselective introduction of substituents at key positions on the androstane skeleton. A pivotal intermediate in this synthesis is 2β,16β-bispiperidino-5α-androstan-3α,17β-diol, which possesses all the necessary stereocenters in their final configuration. The formation of this intermediate involves a highly stereoselective reduction of a carbonyl group at the 17-position.

The stereoisomeric purity of this compound analogs is a critical quality attribute, and its assessment is performed using advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are powerful methods for separating stereoisomers. These techniques can be adapted to achieve chiral separations by employing chiral stationary phases in HPLC or chiral selectors in the background electrolyte for CE. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are also invaluable tools for the unambiguous determination of the stereochemistry of the final compound and its synthetic intermediates.

Chiral Synthesis of Key Intermediates

The synthesis of the advanced intermediate, 2β,16β-bispiperidino-5α-androstan-3α,17β-diol, showcases the strategic control of stereochemistry. The process commences from 2α,3α:16α,17α-diepoxy-17β-acetoxy-5α-androstane. The introduction of the two piperidino groups at the C-2 and C-16 positions proceeds with a specific stereochemical outcome, yielding 2β,16β-bispiperidino-5α-androstan-3α-ol-17-one.

A subsequent and crucial stereoselective step is the reduction of the 17-keto group. This reduction is achieved with high stereoselectivity, leading to the formation of the 17β-hydroxy group. This high degree of selectivity is attributed to the steric hindrance on the α- and β-faces of the steroid, which directs the approach of the reducing agent.

Table 1: Key Stereoselective Reaction in the Synthesis of this compound Precursor

| Step | Reactant | Reagent | Product | Key Stereochemical Outcome |

| 1 | 2α,3α:16α,17α-diepoxy-17β-acetoxy-5α-androstane | Piperidine, H₂O | 2β,16β-bispiperidino-5α-androstan-3α-ol-17-one | Formation of 2β and 16β piperidino stereocenters |

| 2 | 2β,16β-bispiperidino-5α-androstan-3α-ol-17-one | Sodium borohydride | 2β,16β-bispiperidino-5α-androstan-3α,17β-diol | Stereoselective reduction to 17β-alcohol |

Stereoisomeric Purity Assessment

The assessment of stereoisomeric purity is essential to ensure the quality and consistency of this compound analogs. Various analytical methods are employed for this purpose, with HPLC and CE being particularly prominent.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of related substances and the stereoisomeric purity of aminosteroidal compounds. semanticscholar.orggoogle.comresearchgate.net A typical HPLC method for vecuronium bromide and its related substances utilizes a C18 column with a mobile phase consisting of an ammonium formate solution and methanol. semanticscholar.org The detection is commonly performed at a low UV wavelength, such as 210 nm. semanticscholar.orgnih.gov Method validation according to International Conference on Harmonisation (ICH) guidelines ensures that the analytical procedure is accurate, precise, and linear over a specified range. nih.gov For chiral separations, specialized chiral stationary phases can be employed to resolve enantiomers and diastereomers.

Table 2: Example HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 5 µm |

| Mobile Phase | 0.3 M Ammonium formate solution : Methanol (40:60) semanticscholar.org |

| Flow Rate | 1.0 mL/min semanticscholar.org |

| Column Temperature | 30 °C semanticscholar.org |

| Detection Wavelength | 210 nm semanticscholar.orgnih.gov |

Capillary Electrophoresis (CE)

Capillary electrophoresis offers high separation efficiency and is an excellent alternative for chiral separations. nih.govspringernature.com In CE, chiral selectors are added to the background electrolyte to facilitate the separation of enantiomers. Cyclodextrins and their derivatives are commonly used chiral selectors due to their ability to form transient diastereomeric complexes with the analyte enantiomers, leading to differences in their electrophoretic mobility. springernature.com The choice of chiral selector, its concentration, and the pH of the background electrolyte are critical parameters that are optimized to achieve the desired separation. nih.gov

Table 3: Common Chiral Selectors Used in Capillary Electrophoresis

| Chiral Selector Class | Examples | Mechanism of Chiral Recognition |

| Cyclodextrins | β-cyclodextrin, Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin | Host-guest complexation springernature.com |

| Crown Ethers | 18-crown-6-tetracarboxylic acid | Complexation with primary amines springernature.com |

| Antibiotics | Vancomycin, Teicoplanin | Multiple interactions (hydrogen bonding, steric hindrance) |

| Chiral Micelles | Sodium dodecyl sulfate with chiral co-surfactants | Partitioning into a chiral micellar phase |

Structural Elucidation by NMR and X-ray Crystallography

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound analogs and their intermediates. sielc.com Detailed 1H and 13C NMR analyses allow for the complete assignment of all signals and confirmation of the stereochemistry of the molecule.

Single-crystal X-ray diffraction provides unambiguous proof of the stereochemistry of a crystalline compound. This technique has been used to determine the molecular structure of vecuronium bromide and its key synthetic intermediates, confirming the relative and absolute configuration of all stereocenters.

Non Clinical Pharmacological Investigations of Desdiacetylvecuronium Bromide

In Vitro Receptor Binding Dynamics and Affinity Studies at Neuromuscular Junction Receptors

The primary mechanism of action for Desdiacetylvecuronium (B12739399) bromide, like its parent compound, is competitive antagonism at the nicotinic acetylcholine (B1216132) receptors (nAChRs) located on the motor endplate of the neuromuscular junction. derangedphysiology.comdrugbank.comopenanesthesia.org These receptors are ligand-gated ion channels that, upon binding with the neurotransmitter acetylcholine (ACh), open to allow the influx of ions, leading to muscle contraction. openanesthesia.orgwikipedia.org

Ex Vivo Functional Assessment of Neuromuscular Blockade Induced by Desdiacetylvecuronium Bromide

Ex vivo studies on isolated tissue preparations provide a functional measure of a drug's effect on neuromuscular transmission. These experiments are crucial for quantifying potency and understanding the pharmacodynamic profile of neuromuscular blocking agents.

Quantitative Potency Determination in Isolated Muscle Preparations (e.g., Rat Hemidiaphragm)

The isolated rat phrenic nerve-hemidiaphragm preparation is a classic and reliable model for studying the effects of neuromuscular blocking drugs. In this setup, the phrenic nerve is electrically stimulated, and the resulting contractions of the hemidiaphragm muscle are measured. The addition of a neuromuscular blocking agent to the preparation will decrease the force of these contractions in a dose-dependent manner.

Studies using this model have been instrumental in determining the relative potency of this compound. Research has shown that in the rat hemidiaphragm preparation, this compound is a potent neuromuscular blocking agent. nih.gov

Comparative Pharmacodynamic Profiles with Vecuronium (B1682833) Bromide and Other Metabolites in Preclinical Models

When compared to its parent compound, vecuronium, and other metabolites, this compound demonstrates a distinct pharmacodynamic profile. In studies on the rat hemidiaphragm, the relative potency of vecuronium and its 3-desacetyl derivative were found to be quite similar, with a potency ratio of approximately 1:1.2. nih.gov This indicates that Desdiacetylvecuronium is nearly as potent as vecuronium in producing a neuromuscular block in this preclinical model. In contrast, the 3,17-bis-deacetylvecuronium (B12289952) metabolite is significantly less potent, with a relative potency of 27 times less than vecuronium. nih.gov

The concentrations of Desdiacetylvecuronium and vecuronium that produce a 50% neuromuscular block (a measure of potency) have been determined in human volunteers, with results showing they are quite comparable. nih.gov

Comparative Potency of Vecuronium and its Metabolites

| Compound | Relative Potency (vs. Vecuronium) |

| Vecuronium Bromide | 1 |

| This compound | 1.2 |

| 3,17-bis-deacetylvecuronium | 27 |

This table illustrates the relative potency of vecuronium and its metabolites as determined in an in vitro rat hemidiaphragm preparation. A lower number indicates higher potency.

Analysis of Additive and Antagonistic Interactions with Parent Compounds and Co-Administered Agents in In Vitro Systems

Understanding how this compound interacts with its parent compound and other drugs is crucial. Isobolographic and algebraic analyses in the rat hemidiaphragm preparation have been used to characterize these interactions.

In contrast, the interaction between vecuronium and its 3,17-bis-deacetyl derivative was found to be less than additive, indicating an antagonistic relationship. nih.gov

Elucidation of Molecular Mechanisms of Action of this compound

The molecular mechanism of action of this compound centers on its interaction with ligand-gated ion channels at the neuromuscular junction.

Ligand-Gated Ion Channel Modulation Studies

This compound acts as a competitive antagonist at nicotinic acetylcholine receptors, which are a type of ligand-gated ion channel. derangedphysiology.comopenanesthesia.orgwikipedia.org These channels are transmembrane proteins that open in response to the binding of a specific ligand, in this case, acetylcholine. wikipedia.org The binding of this compound to these receptors prevents acetylcholine from binding, thereby inhibiting the opening of the ion channel. drugbank.com This blockage of ion flow across the muscle cell membrane prevents depolarization and subsequent muscle contraction. drugbank.comopenanesthesia.org

The structure of these nicotinic receptors includes multiple subunits, and the binding of an antagonist like this compound stabilizes the closed state of the channel, preventing the conformational change required for ion passage. wikipedia.orgnih.gov While detailed studies specifically on the modulation of ion channel kinetics by this compound are not extensively available in the provided search results, its action as a competitive antagonist is well-established and forms the basis of its neuromuscular blocking effect.

Influence on Acetylcholine Receptor Subtypes

This compound, also known as 3-desacetylvecuronium (B1250577) or by its developmental code Org 7268, is the principal and pharmacologically active metabolite of the non-depolarizing neuromuscular blocking agent, vecuronium. nih.govoup.com Non-clinical investigations reveal that its primary mechanism of action mirrors that of its parent compound, which is to act as a competitive antagonist at nicotinic acetylcholine (ACh) receptors. litfl.comdrugbank.com This interaction predominantly occurs at the postjunctional nicotinic receptors of the motor endplate in the neuromuscular junction. drugbank.comoup.com By competitively binding to these receptors, this compound blocks acetylcholine from binding, thereby preventing depolarization of the muscle cell membrane and subsequent muscle contraction. drugbank.comdrugbank.com

While the antagonistic action of this compound at the muscle-type nicotinic acetylcholine receptor is established, detailed research into its specific binding affinities and functional effects on the diverse subtypes of acetylcholine receptors, such as the various neuronal nicotinic (e.g., α4β2, α7) or muscarinic receptor subtypes, is not extensively detailed in the scientific literature. nih.govsigmaaldrich.comguidetopharmacology.orgfrontiersin.org The primary focus of pharmacological studies has been on its effects at the neuromuscular junction. nih.govru.nl

Comparative Potency of this compound and Vecuronium Bromide

The following table presents the effective plasma concentrations of this compound and its parent compound, Vecuronium bromide, required to produce 50% neuromuscular block.

| Compound | EC50 (Concentration for 50% Neuromuscular Block) | Potency Relative to Vecuronium |

| This compound | 123 ng/mL nih.gov | ~80% ru.nlnih.gov |

| Vecuronium Bromide | 102 ng/mL nih.gov | 100% |

Preclinical Pharmacokinetic and Metabolic Research on Desdiacetylvecuronium Bromide

Detailed Characterization of Vecuronium (B1682833) Bromide Biotransformation Pathways Yielding Desdiacetylvecuronium (B12739399) Bromide

Vecuronium bromide undergoes biotransformation in the body, leading to the formation of several metabolites, including 3-desacetylvecuronium (B1250577), 17-desacetylvecuronium, and 3,17-desacetylvecuronium. nih.gov The most potent of these is 3-desacetylvecuronium, which is the focus of this analysis. ru.nl

The primary mechanism for the conversion of vecuronium bromide to desdiacetylvecuronium bromide is hydrolysis. nih.gov This process involves the enzymatic removal of an acetyl group from the parent compound. smolecule.com While specific enzymes that catalyze this deacetylation are not extensively detailed in the provided research, the liver is identified as the principal site for the metabolism of vecuronium. ru.nlnih.gov The process is often referred to as hepatic metabolism or hydrolysis. In humans, the formation of 3-desacetyl-vecuronium accounts for a notable portion of the total clearance of vecuronium, estimated at approximately 12%. ru.nl

Disposition Kinetics of this compound in Animal Models

Studies in animal models, particularly in cats, have been instrumental in elucidating the disposition kinetics of this compound. These investigations provide insight into how the compound is cleared from the plasma, distributed into tissues, and ultimately excreted from the body. nih.gov

Preclinical research demonstrates that the liver is the primary organ responsible for the clearance of this compound. nih.gov In a study involving cats, liver failure resulted in a significant decrease in the plasma clearance of the compound, underscoring the liver's critical role. nih.gov Conversely, renal failure did not produce a significant change in its clearance, suggesting a minimal contribution from the kidneys in this species. nih.gov

Table 1: Plasma Clearance of 3-Desacetylvecuronium in Feline Models

| Condition | Plasma Clearance (mean +/- SD) |

| Control | 14.1 +/- 6.5 ml.kg-1.min-1 |

| Liver Failure | 2.8 +/- 0.6 ml.kg-1.min-1 |

| Renal Failure | No significant difference from control |

Data sourced from a study on the pharmacokinetics of 3-desacetylvecuronium in cats. nih.gov

The excretion of this compound occurs through both biliary and renal pathways, with biliary excretion being the predominant route in preclinical models. nih.gov In studies conducted on cats, the majority of the administered compound was recovered in the bile and liver, with a smaller fraction excreted in the urine. nih.gov The total recovery from these pathways was approximately 90%, indicating they are the primary routes of elimination. nih.gov Notably, further metabolites of 3-desacetylvecuronium were not detected, suggesting it is largely excreted as an unchanged compound. nih.gov

Table 2: Excretion of 3-Desacetylvecuronium in Control Feline Models

| Excretion Pathway | Percentage of Recovery (mean +/- SD) |

| Biliary and Hepatic | 70% +/- 18% |

| Renal (Urine) | 19% +/- 14% |

| Total Recovery | 90% +/- 11% |

Data reflects the recovery of 3-desacetylvecuronium over a 6-hour period in cats. nih.gov

Comparative Pharmacokinetic Analysis of this compound and Vecuronium Bromide in Preclinical Studies

Preclinical research, primarily conducted in animal models such as dogs, cats, and rats, has been instrumental in characterizing and comparing the pharmacokinetic profiles of this compound (also known as 3-desacetylvecuronium or Org 7268) and its parent compound, vecuronium bromide. These studies provide foundational knowledge on the absorption, distribution, metabolism, and excretion (ADME) of both compounds.

Detailed research findings from studies in canine models have offered direct comparisons of the pharmacokinetic parameters of vecuronium and its metabolites. One such study in anesthetized dogs investigated the pharmacokinetics of vecuronium (Org NC-45) and its 3-deacetylated metabolite following administration. nih.gov The research found that both vecuronium and Desdiacetylvecuronium produced neuromuscular blockade. nih.gov The study highlighted differences in their elimination pathways and rates.

Key findings from this comparative research in dogs are summarized below:

| Pharmacokinetic Parameter | Vecuronium Bromide | This compound | Animal Model |

| Plasma Half-Life | 3 to 15 min | 3 to 15 min | Dog |

| Renal Excretion (6h) | 5-20% of dose | 5-20% of dose | Dog |

| Biliary Excretion (6h) | 7-20% of dose | 7-20% of dose | Dog |

Data sourced from a study in anaesthetized dogs. nih.gov

Further preclinical investigations in other species have provided additional insights. In cats, the pharmacokinetics of Desdiacetylvecuronium were studied independently. In healthy control cats, the plasma clearance was determined to be 14.1 ± 6.5 ml.kg⁻¹.min⁻¹ and the mean residence time was 49 ± 29 minutes. nih.gov The primary routes of elimination in this model were through bile and the liver, accounting for 70 ± 18% of the compound, with urine accounting for 19 ± 14%. nih.gov

Drug information based on animal screening in both dogs and cats indicates that Desdiacetylvecuronium possesses significant neuromuscular blocking activity, estimated to be 50% or more of the potency of vecuronium. pfizer.comhres.ca The duration of action at equipotent doses was also found to be approximately the same as that of vecuronium in these animal models. pfizer.comhres.ca Studies in anesthetized rats have shown that biliary excretion is a significant elimination route for the parent compound, vecuronium, accounting for about half of the administered dose within 7 hours. pfizer.com

Collectively, these preclinical studies establish that Desdiacetylvecuronium is an active metabolite with a pharmacokinetic profile that differs in some respects from its parent compound. While plasma half-lives appeared similar in the canine model, the potency and elimination routes have been characterized across several species, providing a crucial basis for understanding the compound's behavior. nih.govnih.govpfizer.com

Structure Activity Relationship Sar and Computational Chemistry of Desdiacetylvecuronium Bromide

Qualitative Structure-Activity Relationship (SAR) Analysis of Desdiacetylvecuronium (B12739399) Bromide and its Structural Analogs

The neuromuscular blocking activity of Desdiacetylvecuronium bromide, also known as 3,17-desacetylvecuronium, and its structural relatives is intrinsically linked to their molecular architecture. SAR analysis of this class of aminosteroidal compounds provides critical insights into the features governing their pharmacological effects.

Identification of Key Pharmacophoric Features for Neuromuscular Activity

The aminosteroid (B1218566) skeleton serves as a rigid scaffold for positioning key functional groups. For vecuronium (B1682833) and its analogs, several pharmacophoric features are crucial for potent neuromuscular blockade:

Quaternary Ammonium (B1175870) Group : The presence of at least one quaternary nitrogen atom is a hallmark of neuromuscular blocking agents, facilitating a strong interaction with the anionic subsite of the nicotinic acetylcholine (B1216132) receptor (nAChR). oup.com Vecuronium is a monoquaternary compound, a feature that distinguishes it from its bisquaternary parent, pancuronium (B99182). nih.govderangedphysiology.com This monoquaternary nature, with a tertiary amine at the 2-position that is largely protonated at physiological pH, is central to its activity profile. aneskey.com

Acetylcholine-like Moiety : The D-ring of the steroid nucleus in vecuronium contains an acetylcholine (ACh)-like moiety, which is considered a highly specific pharmacophore for the muscle nAChR. oup.com This structural element plays a precise role in the binding and specificity of the compound. oup.com

Interonium Distance : In bisquaternary agents, the distance between the two cationic heads is critical for simultaneously binding to the two receptive sites on the nAChR. oup.com While this compound is a metabolite of the monoquaternary vecuronium, this principle highlights the spatial requirements for receptor interaction within the broader class of aminosteroidal neuromuscular blockers.

Impact of Structural Modifications on In Vitro Potency and Receptor Interaction

Structural modifications, particularly deacetylation, significantly alter the potency and interaction of vecuronium analogs with the nAChR. This compound is the product of hydrolysis of both acetyl groups from the parent compound, vecuronium.

Deacetylation at the 3- and 17-positions of the steroid nucleus generally leads to a decrease in neuromuscular blocking potency. aneskey.com In vitro studies on the rat hemidiaphragm have quantified the relative potencies of vecuronium and its deacetylated metabolites. nih.gov The results demonstrate a significant reduction in potency for this compound compared to its parent compound. nih.gov

| Compound | Relative Potency (ED50) |

| Vecuronium | 1 |

| 3-desacetylvecuronium (B1250577) | 1.2 |

| This compound (3,17-desacetylvecuronium) | 27 |

This table illustrates the relative potency of vecuronium and its metabolites, where a higher number indicates lower potency. Data sourced from in vitro studies on the rat hemidiaphragm. nih.gov

The interaction between vecuronium and its metabolites is also noteworthy. While vecuronium and 3-desacetylvecuronium interact in an additive manner, the combination of vecuronium and this compound produces a less-than-additive effect, indicating an antagonistic interaction. nih.gov This suggests that this compound can interfere with the neuromuscular blocking action of its parent compound. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Neuromuscular Blocking Activity

QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. dergipark.org.tr This approach is valuable for predicting the potency of novel compounds and understanding the physicochemical properties that drive their activity.

Development of Predictive Models Using Molecular Descriptors

The development of a predictive QSAR model begins with the calculation of molecular descriptors for a set of compounds with known neuromuscular blocking activity. researchgate.net These descriptors quantify various aspects of a molecule's structure and properties. nih.gov For aminosteroidal compounds like this compound, relevant descriptors could include:

Topological Descriptors : These describe the atomic connectivity and branching of the molecule, such as molecular connectivity indices. researchgate.net

Electronic Descriptors : These relate to the electronic properties of the molecule, including partial atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). dergipark.org.tr

Steric/Geometrical Descriptors : These quantify the three-dimensional shape and size of the molecule, such as molecular volume and surface area. dergipark.org.tr

Physicochemical Descriptors : Lipophilicity (logP) and pKa are crucial parameters that influence the absorption, distribution, and receptor interaction of drugs. scielo.br

Once calculated, statistical methods like multiple linear regression or machine learning algorithms are used to build a model that links these descriptors to the observed biological activity. dergipark.org.trresearchgate.net

Validation and Applicability Domain Assessment of QSAR Models

A crucial step in QSAR modeling is rigorous validation to ensure the model is robust and has predictive power for new compounds. nih.gov According to the Organisation for Economic Co-operation and Development (OECD) principles, a QSAR model must have a defined applicability domain (AD). mdpi.comnih.gov

The AD defines the chemical structure space in which the model can make reliable predictions. tum.de Predictions for compounds that fall outside this domain are considered unreliable. researchgate.net Validation techniques include:

Internal Validation : Methods like leave-one-out cross-validation assess the model's robustness using the training set data. nih.gov

External Validation : The model's predictive capacity is tested on an independent set of compounds (a test set) that was not used in model development. nih.gov

Y-Randomization : This test ensures that the model is not the result of a chance correlation by repeatedly scrambling the biological activity data and rebuilding the model. researchgate.net

Defining the AD can be achieved through various methods, including assessing the range of descriptor values in the training set or measuring the distance of a new compound to the compounds in the model's chemical space. mdpi.com

Molecular Docking and Dynamics Simulations for this compound-Receptor Interactions

Computational techniques like molecular docking and molecular dynamics (MD) simulations provide atomic-level insights into how ligands like this compound bind to and interact with their receptor targets. mdpi.comrowan.edu The target for these neuromuscular blockers is the nAChR, a ligand-gated ion channel. unige.ch

Molecular docking predicts the preferred binding orientation of a ligand within the receptor's binding site. nih.gov For vecuronium and its analogs, docking studies are performed at the agonist binding sites located at the interface between receptor subunits. researchgate.net Research suggests that aminosteroids like vecuronium preferentially bind to the α/δ subunit interface of the nAChR. researchgate.net Docking simulations can help identify key interactions, such as:

Cation-π interactions : Between the quaternary nitrogen of the ligand and aromatic amino acid residues in the receptor's binding pocket. frontiersin.org

Hydrogen bonds : Formed between the ligand and receptor residues. frontiersin.org

MD simulations build upon docking results by simulating the movement of every atom in the ligand-receptor complex over time. nih.govmdpi.com This provides a dynamic view of the binding process, revealing the stability of the interactions and any conformational changes in the receptor or ligand upon binding. nih.gov These simulations are computationally intensive but offer a deeper understanding of the binding kinetics and energetics that govern the ligand's pharmacological effect. mdpi.com

In Silico Design and Virtual Screening of Novel this compound Analogs

The quest for novel neuromuscular blocking agents (NMBAs) with optimized pharmacological profiles has increasingly turned towards computational methodologies. In silico design and virtual screening offer a rational, cost-effective, and time-efficient alternative to traditional high-throughput screening for the discovery of new lead compounds. These computational techniques are particularly valuable in the context of this compound, a metabolite of vecuronium, by enabling the exploration of a vast chemical space to identify analogs with potentially improved properties. The general approach involves a multi-step filtering process to identify promising candidates from large compound databases. nih.govresearchgate.net

The process of discovering new NMBAs through computational methods typically follows a structured workflow that combines both ligand-based and structure-based virtual screening techniques. nih.govresearchgate.net Ligand-based approaches leverage the knowledge of known active compounds, such as vecuronium and its metabolites, to identify new molecules with similar properties. nih.gov Structure-based methods, on the other hand, rely on the three-dimensional structure of the target receptor, in this case, the nicotinic acetylcholine receptor (nAChR), to predict how potential drug candidates will bind. nih.gov

A representative virtual screening workflow for the identification of novel NMBA candidates is outlined below:

| Step | Method | Description |

| 1. Database Preparation | Compound Library Selection | A large database of chemical compounds, such as the ZINC15 database, is selected for screening. nih.govresearchgate.net |

| 2. Ligand-Based Screening | Molecular Property Filtering | Compounds are filtered based on key physicochemical properties known to be important for drug-like molecules, such as molecular weight, logP (lipophilicity), and the number of hydrogen bond donors and acceptors. This step helps to eliminate non-drug-like molecules from the library. researchgate.net |

| 3. Ligand-Based Screening | 3D Pharmacophore Modeling | A pharmacophore model is generated based on the structural features of known active NMBAs. This model defines the essential spatial arrangement of features, such as quaternary ammonium groups and hydrogen bond acceptors, required for binding to the nAChR. The compound library is then screened to identify molecules that match this pharmacophoric pattern. nih.govresearchgate.net |

| 4. Structure-Based Screening | Molecular Docking | The "hit" molecules from the pharmacophore screening are then subjected to molecular docking studies. This involves computationally predicting the binding orientation and affinity of each compound within the active site of the nAChR. Compounds with favorable docking scores, indicating a strong potential for binding, are selected for further analysis. nih.gov |

| 5. Post-Screening Analysis | Molecular Dynamics Simulation | The most promising candidates from molecular docking are often further evaluated using molecular dynamics simulations. These simulations provide insights into the stability of the ligand-receptor complex over time under physiological conditions. nih.govresearchgate.net |

| 6. Post-Screening Analysis | Binding Free Energy Calculation | Methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to calculate the binding free energies of the top-ranked compounds. This provides a more accurate estimation of the binding affinity compared to docking scores alone. nih.gov |

The design of novel analogs of this compound would leverage the well-established structure-activity relationships of steroidal NMBAs. The steroidal nucleus provides a rigid scaffold that orients the key functional groups in a spatially appropriate manner for interaction with the nAChR. oup.com The key pharmacophoric features of aminosteroidal NMBAs, which would be central to the in silico design of new analogs, are summarized in the following table.

| Pharmacophoric Feature | Role in Neuromuscular Blockade |

| Bisquaternary or Monoquaternary Ammonium Groups | Essential for binding to the anionic subsites of the nAChR. The distance between the nitrogen atoms is a critical determinant of potency. oup.com |

| Acetylcholine-like Moieties | The D-ring of vecuronium contains an acetylcholine-like fragment that is considered a crucial pharmacophore for its interaction with the muscle nicotinic AChR. oup.com |

| Steroidal Nucleus | Provides a rigid and defined structure that dictates the distance and orientation of the functional groups. oup.com |

| Ester Groups | The nature and position of ester substituents can influence potency and metabolic stability. nih.gov |

By modifying the substituents on the steroidal backbone of desdiacetylvecuronium and evaluating these modifications computationally, it is possible to predict their impact on binding affinity and selectivity for the nAChR. For instance, computational molecular dynamics simulations have been used to investigate the docking of vecuronium with sugammadex, demonstrating the utility of these methods in understanding drug-receptor interactions at a molecular level. researchgate.net Ultimately, the integration of in silico design and virtual screening provides a powerful platform for the rational discovery of novel this compound analogs with potentially enhanced clinical profiles.

Advanced Analytical Methodologies for Desdiacetylvecuronium Bromide Research

Development and Validation of Chromatographic Techniques for Quantification in Biological Matrices (Non-Clinical)

Chromatographic methods are fundamental for the separation and quantification of Desdiacetylvecuronium (B12739399) bromide from complex biological samples. The development and validation of these techniques ensure accuracy, precision, and reliability of the obtained data in non-clinical studies.

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for the analysis of non-volatile compounds like Desdiacetylvecuronium bromide. These methods offer excellent resolution and sensitivity for the quantification of the analyte in biological fluids.

A notable example is a liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) method developed for the simultaneous determination of vecuronium (B1682833) and its metabolites, including this compound (referred to as 3-OH-VEC). In such methods, reversed-phase columns are commonly used to separate the compounds based on their hydrophobicity. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile, with gradient elution being employed to achieve optimal separation of the parent drug and its various metabolites within a short timeframe. Method validation is performed according to established guidelines to assess parameters like linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).

| Parameter | Typical Value/Condition |

| Chromatography System | HPLC or UPLC |

| Column | Reversed-phase (e.g., C18) |

| Mobile Phase | Gradient of aqueous buffer and acetonitrile |

| Detection | UV or Mass Spectrometry |

| Linear Range | e.g., 0.25–50.0 ng/mL |

| LOQ | Dependent on matrix and detector |

This table presents typical parameters for HPLC/UPLC analysis of this compound based on established methods for related compounds.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, this compound, being a quaternary ammonium (B1175870) steroid, is non-volatile and cannot be directly analyzed by GC. Therefore, its application in this context requires either pyrolysis or chemical derivatization to convert the analyte into a more GC-amenable form.

One approach is pyrolysis-GC, where the high temperature of the GC injection port induces a Hofmann elimination reaction in the quaternary ammonium compound, yielding a tertiary amine that is sufficiently volatile for GC separation.

Alternatively, chemical derivatization can be employed to modify the functional groups of this compound, thereby increasing its volatility. For steroidal compounds, silylation is a common derivatization technique. This involves reacting the hydroxyl groups of the molecule with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form more volatile trimethylsilyl (TMS) ethers. The derivatization reaction must be carefully optimized for factors like temperature, time, and reagent concentration to ensure complete conversion and reproducible results.

| Derivatization Approach | Principle | Resulting Analyte |

| Pyrolysis | Hofmann elimination at high temperature in the GC inlet. | Volatile tertiary amine |

| Silylation | Reaction of hydroxyl groups with a silylating agent (e.g., BSTFA). | Trimethylsilyl ether derivative |

This table outlines the primary approaches to make this compound suitable for GC analysis.

Mass Spectrometry (MS) Based Methods for High-Sensitivity Detection and Identification

Mass Spectrometry (MS) is an indispensable tool in the analysis of this compound, offering unparalleled sensitivity and selectivity. When coupled with chromatographic separation, it provides definitive identification and quantification of the analyte and its metabolites.

The coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of this compound in biological matrices. Electrospray ionization (ESI) is a commonly used ionization technique for this class of compounds.

In a typical LC-ESI-MS method, this compound and related compounds are separated on an LC column and then introduced into the mass spectrometer. The instrument can be operated in selected ion monitoring (SIM) mode to enhance selectivity and sensitivity for quantitative analysis. In this mode, the mass spectrometer is set to detect specific mass-to-charge ratios (m/z) corresponding to the analytes of interest. For this compound (3-OH-VEC), characteristic ions such as the singly charged molecule [M]+ at m/z 515.4 and the doubly charged molecule [M+H]2+ at m/z 258.1 have been identified.

LC-MS/MS provides even greater specificity through the selection of a precursor ion and the monitoring of its specific product ions generated through collision-induced dissociation.

| Parameter | Value/Description |

| Ionization Technique | Electrospray Ionization (ESI) |

| MS Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) for 3-OH-VEC | 515.4 ([M]+), 258.1 ([M+H]2+) |

| Linear Range | 0.25–50.0 ng/mL |

This table summarizes key parameters for the LC-MS analysis of this compound (3-OH-VEC) based on a published method.

High-Resolution Mass Spectrometry (HR-MS), such as instruments based on Time-of-Flight (TOF) or Orbitrap technologies, plays a critical role in metabolite profiling and identification. HR-MS provides highly accurate mass measurements (typically with less than 5 ppm deviation), which allows for the determination of the elemental composition of unknown metabolites. This capability is invaluable for elucidating the structures of novel metabolites of this compound formed during preclinical studies.

In a typical workflow, data is acquired in full-scan mode, capturing all ions within a specified mass range. Post-acquisition data mining techniques can then be used to identify potential metabolites. By comparing the HR-MS data of control samples with those from treated samples, it is possible to detect drug-related components. The accurate mass data, combined with fragmentation patterns obtained from MS/MS experiments, enables the structural elucidation of these metabolites. This approach is crucial for understanding the biotransformation pathways of this compound.

Bioanalytical Sample Preparation and Extraction Techniques for this compound in Preclinical Studies

Effective sample preparation is a critical step to ensure the accuracy and reliability of the analysis of this compound in biological matrices. The primary goals of sample preparation are to remove interfering substances, such as proteins and lipids, and to concentrate the analyte of interest.

For the extraction of quaternary ammonium compounds like this compound from biological fluids, solid-phase extraction (SPE) is a commonly employed technique. Specifically, weak cation exchange cartridges have been shown to be effective for the extraction of vecuronium and its metabolites. This method utilizes the electrostatic interaction between the positively charged analyte and the negatively charged sorbent material.

The general procedure for SPE involves the following steps:

Conditioning: The SPE cartridge is washed with an organic solvent followed by an aqueous buffer to activate the sorbent.

Loading: The pre-treated biological sample (e.g., plasma, urine) is passed through the cartridge, where the analyte is retained.

Washing: The cartridge is washed with a specific solvent to remove interfering substances while the analyte remains bound.

Elution: A different solvent is used to disrupt the interaction between the analyte and the sorbent, thereby eluting the purified analyte for analysis.

For tissue samples in preclinical studies, a homogenization step is required prior to extraction. This is typically followed by a protein precipitation step using organic solvents like methanol or acetonitrile, or a liquid-liquid extraction to separate the analyte from the bulk of the tissue matrix. The choice of extraction method depends on the specific tissue and the analytical technique to be used.

| Technique | Principle | Application |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and eluted with a specific solvent. | Extraction from biological fluids (plasma, urine). |

| Protein Precipitation | Proteins are denatured and precipitated by adding an organic solvent. | Initial cleanup step for plasma and tissue homogenates. |

| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases. | Extraction from aqueous biological samples. |

This table summarizes common sample preparation techniques for the analysis of this compound in preclinical studies.

Spectroscopic Techniques for Quantification and Impurity Profiling

The quantification and impurity profiling of this compound, a significant metabolite and degradation product of Vecuronium bromide, relies on a suite of advanced spectroscopic techniques. These methods provide the necessary sensitivity and selectivity to detect and measure the compound in various matrices and to identify closely related impurities.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for the quantification of this compound. As a derivative of the androstane skeleton, it is expected to exhibit UV absorbance in the lower UV range, typically around 210 nm, which is characteristic of compounds lacking significant chromophores. When coupled with a separation technique like High-Performance Liquid Chromatography (HPLC), UV-Vis detection allows for the accurate quantification of this compound and the separation of its impurities.

Table 1: HPLC-UV Parameters for the Analysis of Vecuronium Bromide and Related Impurities

| Parameter | Value |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Phosphate Buffer |

| Detection Wavelength | 210 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

This table presents typical parameters for the analysis of Vecuronium bromide and its impurities, including this compound.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the structural elucidation and sensitive detection of this compound and its impurities. When interfaced with liquid chromatography (LC-MS), it provides high-resolution data, enabling the determination of the precise mass of the molecule and its fragments. This information is crucial for confirming the identity of this compound and for characterizing unknown degradation products or metabolites.

Table 2: Expected Mass Spectral Data for this compound

| Ion | Expected m/z |

| [M]+ | 473.39 |

| [M+H]+ | 474.39 |

This table is based on the chemical formula of Desdiacetylvecuronium (C30H51N2O2). The bromide counter-ion is not included in the mass of the molecular ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the definitive structural characterization of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule. This allows for the unambiguous assignment of the compound's structure and the identification of subtle structural changes in its impurities. While specific chemical shift data for this compound is not widely published, analysis of the spectra would reveal the absence of the two acetyl groups present in the parent compound, Vecuronium bromide.

Chemical Stability and Degradation Pathways of Desdiacetylvecuronium Bromide

Chemical Stability Studies of Isolated Desdiacetylvecuronium (B12739399) Bromide Under Varied Environmental Conditions

Comprehensive chemical stability studies focusing exclusively on isolated desdiacetylvecuronium bromide under a range of environmental conditions are not extensively documented in publicly available literature. Most stability data is derived from studies on its parent compound, vecuronium (B1682833) bromide. nih.gov Vecuronium bromide itself is known to be unstable in solution, necessitating its supply as a lyophilized powder for reconstitution immediately before use. nih.gov Once reconstituted, for instance with sterile water for injection, it is recommended to be used within 24 hours when refrigerated. nih.gov

The stability of vecuronium bromide and, by extension, its potential degradation products like this compound, is influenced by pH. The reconstituted solution of vecuronium bromide has an acidic pH, and it should not be mixed with alkaline solutions. nih.govfda.gov It is known that acidosis can enhance the neuromuscular blockade of vecuronium, while alkalosis can counteract it, suggesting that pH plays a critical role in the drug's activity and stability. nih.gov

While specific data tables for the stability of isolated this compound are not available, the stability profile of the parent compound, vecuronium bromide, provides some insight. Forced degradation studies on vecuronium bromide have been performed under various stress conditions, including acid, base, oxidation, heat, and photolysis, which indirectly inform on the conditions under which this compound might be formed or degraded. nih.govresearchgate.net

Identification and Characterization of Chemical Degradation Products of this compound

The degradation of vecuronium bromide leads to the formation of several key metabolites, including 3-desacetylvecuronium (B1250577), 17-desacetylvecuronium, and 3,17-bisdesacetyl vecuronium. nih.gov These compounds are the primary degradation products resulting from the hydrolysis of the acetyl groups on the vecuronium molecule.

Forced degradation studies on vecuronium bromide have been instrumental in identifying these products. These studies intentionally expose the drug to harsh conditions to accelerate degradation and identify the resulting compounds. nih.govresearchgate.net Techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are employed to separate and identify the degradation products. nih.govresearchgate.netumin.ac.jp

The following table summarizes the degradation products of vecuronium bromide identified under various stress conditions, which include the formation of desdiacetylvecuronium isomers.

| Stress Condition | Degradation Products Identified | Reference |

| Acidic Hydrolysis (e.g., 2M HCl) | 3-desacetylvecuronium, 17-desacetylvecuronium, 3,17-bisdesacetyl vecuronium | nih.govresearchgate.net |

| Basic Hydrolysis (e.g., 2M NaOH) | 3-desacetylvecuronium, 17-desacetylvecuronium, 3,17-bisdesacetyl vecuronium | nih.govresearchgate.net |

| Oxidation (e.g., 3% H2O2) | Oxidized derivatives of vecuronium and its desacetylated forms | nih.govresearchgate.net |

| Thermal Degradation (e.g., 135°C) | Various degradation products, including desacetylated forms | nih.govresearchgate.net |

| Photolysis (e.g., UV light at 254 nm) | Photolytic degradation products | nih.govresearchgate.net |

The structures of these degradation products have been elucidated using mass spectrometry (MS) data, which helps in outlining the possible degradation pathways. nih.gov The 3-desacetylvecuronium metabolite is particularly noteworthy as it possesses significant neuromuscular blocking activity, estimated to be about 80% of the potency of vecuronium itself. nih.gov

Exploration of Enzymatic Degradation Pathways Beyond its Formation from Vecuronium Bromide

The primary pathway for the formation of this compound is the enzymatic hydrolysis of the parent compound, vecuronium bromide, in the body. nih.gov The liver is the main site of this metabolism. scitechnol.com

Information regarding the specific enzymatic degradation of this compound itself, once formed, is limited. The focus of most research has been on the metabolism of vecuronium to its desacetylated metabolites. nih.govnih.gov It is plausible that once formed, this compound may undergo further metabolism, but detailed pathways for its enzymatic breakdown are not well-characterized in the existing literature. The clearance of 3-desacetylvecuronium has been noted to be less affected by changes in body temperature compared to vecuronium, suggesting different clearance mechanisms. medcraveonline.comgva.es

Strategies for Mitigating Chemical Degradation and Enhancing Long-Term Stability for Research Purposes

Given the inherent instability of vecuronium bromide and its derivatives in solution, several strategies are employed to mitigate degradation, particularly for research and analytical purposes. nih.gov

For analytical method development and validation, achieving thermal stability of the analytes is crucial. In gas chromatography methods, derivatization is a common strategy. For instance, to achieve thermal stability for analysis, tert-butyldimethylsilyl-ethers can be formed at the hydroxyl positions of the steroid backbone. nih.gov

For long-term storage and research, the following general principles, derived from pharmaceutical stability testing guidelines, would be applicable:

Storage as a solid: Similar to the parent compound, storing isolated this compound as a lyophilized powder rather than in solution would significantly enhance its long-term stability. nih.gov

Controlled environment: Storage at low temperatures and protected from light and moisture are standard procedures to minimize degradation.

pH control: Maintaining an optimal pH in any solution is critical. As vecuronium bromide solutions are acidic, it is likely that a similar pH range would be favorable for the stability of its desacetylated derivatives. nih.govfda.gov

Use of appropriate containers: Storing the compound in inert glass or polypropylene (B1209903) syringes can prevent interactions with container materials that might accelerate degradation.

These strategies are general best practices for handling sensitive chemical compounds and are not based on specific studies of this compound, but rather on the known characteristics of its parent compound and general principles of chemical stability.

Future Research Directions and Emerging Paradigms for Desdiacetylvecuronium Bromide

Rational Design of Next-Generation Neuromuscular Blocking Agents Based on Desdiacetylvecuronium (B12739399) Bromide's Pharmacological Profile

The pharmacological characteristics of Desdiacetylvecuronium bromide, a principal and active metabolite of vecuronium (B1682833), offer a valuable foundation for the rational design of new neuromuscular blocking agents (NMBAs). nih.govnih.gov Desdiacetylvecuronium, also known as 3-desacetylvecuronium (B1250577), possesses approximately 80% of the neuromuscular blocking potency of its parent compound, vecuronium. nih.govwikipedia.org This significant potency highlights the importance of the core steroid structure in binding to the nicotinic acetylcholine (B1216132) receptor at the motor endplate. patsnap.comncats.io

Future drug design can leverage the structure-activity relationships gleaned from vecuronium and its metabolites. For instance, the monoquaternary nature of vecuronium, a result of the absence of a methyl group on the A-ring of the steroid nucleus, contributes to its increased lipid solubility compared to pancuronium (B99182). ld99.com This property influences its hepatic metabolism and biliary excretion. ld99.comsquarespace.com Understanding how the deacetylation at the 3-position affects potency and pharmacokinetics can guide the synthesis of new aminosteroid (B1218566) derivatives with optimized onset, duration of action, and clearance profiles. The goal is to develop agents with a more predictable and controllable duration of action, minimizing the risk of residual paralysis. wikipedia.orgsquarespace.com

The development of new NMBAs could focus on creating compounds that are less dependent on organ-based metabolism and elimination, potentially through mechanisms like Hofmann elimination, as seen with atracurium (B1203153) and cisatracurium. derangedphysiology.com By modifying the steroid nucleus of desdiacetylvecuronium, chemists can aim to introduce ester linkages that are susceptible to hydrolysis by plasma esterases, leading to a more rapid and predictable offset of action, independent of liver or kidney function. squarespace.com This approach could lead to safer NMBAs for a broader range of patients, including those with hepatic or renal impairment. patsnap.comnih.gov

Interactive Table: Pharmacological Profile of Vecuronium and Metabolites

Application of "Omics" Technologies in Preclinical Metabolomic Studies of Vecuronium Bromide and this compound

The application of "omics" technologies, particularly metabolomics, holds significant promise for advancing our understanding of the disposition and effects of vecuronium bromide and its primary metabolite, this compound. Metabolomics, the large-scale study of small molecules within cells, biofluids, tissues, or organisms, can provide a comprehensive snapshot of the metabolic pathways affected by these compounds.

In preclinical studies, metabolomic profiling can be employed to identify the full spectrum of metabolites produced from vecuronium bromide, beyond the already known 3-desacetyl, 17-desacetyl, and 3,17-desacetyl derivatives. nih.govld99.com Advanced analytical techniques such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy can be used to detect and quantify these metabolites in various biological matrices like plasma, urine, and bile. This can lead to a more complete picture of the biotransformation of vecuronium and help to identify any previously unknown, potentially active or toxic metabolites.

Furthermore, metabolomics can elucidate the impact of vecuronium and desdiacetylvecuronium on endogenous metabolic pathways. By comparing the metabolomes of treated versus control preclinical models, researchers can identify perturbations in key pathways, such as energy metabolism, amino acid metabolism, and lipid metabolism. This information can provide insights into the broader physiological effects of these drugs and may help to explain inter-individual variability in drug response. Understanding these metabolic signatures could also pave the way for the development of biomarkers to predict patient response or to monitor for potential adverse effects.

Interdisciplinary Approaches Combining Synthetic Chemistry, Computational Modeling, and In Vitro Pharmacology

A powerful paradigm for future research on this compound involves the integration of synthetic chemistry, computational modeling, and in vitro pharmacology. rsc.orgub.edu This interdisciplinary approach can accelerate the discovery and optimization of novel neuromuscular blocking agents.

Synthetic chemistry provides the means to create a diverse library of analogs based on the desdiacetylvecuronium scaffold. rsc.org By systematically modifying different parts of the molecule, such as the steroid backbone or the quaternary ammonium (B1175870) group, chemists can explore a wide range of chemical space. mdpi.com These synthetic efforts can be guided by the insights gained from computational modeling and the results of in vitro pharmacological testing.

Computational modeling , including Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies, can be used to predict the binding affinity and activity of newly designed compounds before they are synthesized. nih.govmdpi.comnih.gov By creating computational models of the nicotinic acetylcholine receptor, researchers can simulate the interaction of different desdiacetylvecuronium analogs with the receptor's binding site. This can help to prioritize which compounds are most likely to have the desired pharmacological properties, thereby saving time and resources in the synthesis and testing phases.

In vitro pharmacology provides the essential experimental validation for the predictions made by computational models. nih.gov Techniques such as isolated nerve-muscle preparations and cell-based assays using cell lines expressing nicotinic acetylcholine receptors can be used to determine the potency, selectivity, and mechanism of action of the synthesized compounds. nih.gov The data generated from these in vitro studies can then be fed back into the computational models to refine their predictive power, creating a continuous cycle of design, prediction, synthesis, and testing that drives the development of improved neuromuscular blocking agents.

Investigation of its Role as a Probe Molecule for Nicotinic Acetylcholine Receptor Research

This compound's well-defined structure and its potent interaction with the nicotinic acetylcholine receptor (nAChR) make it a valuable tool for investigating the structure and function of this important class of receptors. patsnap.comnih.gov The nAChRs are ligand-gated ion channels that play a critical role in a wide range of physiological processes, and their dysfunction is implicated in various diseases. frontiersin.orgunige.ch

As a competitive antagonist at the muscle-type nAChR, desdiacetylvecuronium can be used as a probe to map the binding site of these receptors with high precision. ncats.io By radiolabeling desdiacetylvecuronium, researchers can perform binding assays to determine the affinity of other compounds for the receptor and to study the kinetics of ligand-receptor interactions. These studies can provide valuable information about the allosteric modulation of the receptor, where binding at one site influences the binding or function at another site. nih.gov

Furthermore, photoaffinity labeling experiments using modified versions of desdiacetylvecuronium can be employed to covalently attach the molecule to the receptor. Subsequent protein sequencing or mass spectrometry analysis can then identify the specific amino acid residues that form the binding pocket. This information is crucial for understanding the molecular basis of receptor activation and for the development of more selective drugs that target specific nAChR subtypes. The insights gained from using desdiacetylvecuronium as a probe molecule can extend beyond the neuromuscular junction and contribute to our understanding of nAChRs in the central nervous system and their role in conditions like Alzheimer's disease and nicotine (B1678760) addiction. frontiersin.org

Exploration of Non-Canonical Biological Activities or Interactions in Preclinical Models

While the primary pharmacological action of this compound is neuromuscular blockade, future research should explore the possibility of non-canonical biological activities or interactions in preclinical models. It is conceivable that, like many drugs, desdiacetylvecuronium may have off-target effects that are not yet fully understood.

Preclinical studies in animal models could also be designed to look for effects beyond the neuromuscular junction. This might include assessing for potential cardiovascular, central nervous system, or inflammatory effects. Techniques such as gene expression profiling (transcriptomics) and protein expression profiling (proteomics) could be used to identify molecular changes in various tissues following administration of desdiacetylvecuronium. Any identified non-canonical activities would warrant further investigation to determine their clinical relevance and to understand the underlying mechanisms. This line of research could potentially uncover new therapeutic applications for desdiacetylvecuronium or its derivatives, or it could provide important information for avoiding potential side effects.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing Desdiacetylvecuronium bromide with high purity?

- Methodology : Synthesis should follow pharmacopeial standards for sterility and concentration validation. Use high-performance liquid chromatography (HPLC) for purity assessment, ensuring the compound meets the 92.0–108.0% labeled concentration range as per ophthalmic solution standards . Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, referencing IUPAC nomenclature for derivatives like 13-Deacetyl vecuronium bromide and 23,17-Bis deacetyl vecuronium bromide .

- Data Validation : Compare retention times and spectral data against certified reference materials. Include sterility testing for solutions, as outlined in pharmacopeial monographs .

Q. How can researchers design in vitro models to assess the neuromuscular blocking efficacy of this compound?

- Experimental Design : Utilize isolated nerve-muscle preparations (e.g., rat diaphragm or frog sciatic nerve-gastrocnemius models). Measure compound potency via dose-response curves, calculating ED₅₀ values. Monitor neuromuscular blockade using electromyography (EMG) or force transducers.

- Controls : Include positive controls (e.g., vecuronium bromide) and account for ion strength variations (e.g., Na⁺ concentrations), as ionic environment impacts ligand-receptor interactions .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s stability data under varying storage conditions?

- Contradiction Analysis : Stability discrepancies may arise from solvent choice, temperature fluctuations, or light exposure. Conduct accelerated stability studies under controlled conditions (e.g., -80°C vs. -20°C in sealed containers) . Use differential scanning calorimetry (DSC) to detect polymorphic changes and UV-Vis spectroscopy to monitor degradation products.

- Data Interpretation : Cross-reference findings with pharmacopeial guidelines for shelf-life extrapolation. For example, storage at -80°C for 6 months may preserve integrity better than -20°C for 1 month .

Q. What mechanisms underlie the biphasic effects (stabilization vs. destabilization) of this compound on biological targets at varying concentrations?